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Compound of Interest

Compound Name: Etamycin

Cat. No.: B607373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Etamycin A, also known as Viridogrisein, is a member of the streptogramin A family of

antibiotics.[1][2][3][4] It is a cyclic depsipeptide, meaning its structure contains both peptide and

ester linkages in a ring.[1] First isolated from Streptomyces griseus, Etamycin A has

demonstrated significant activity against Gram-positive bacteria. This guide provides a detailed

overview of the chemical structure of Etamycin A, the experimental methodologies used for its

elucidation, and key structural data.

Core Chemical Structure
The chemical structure of Etamycin A is complex, featuring a 25-membered macrocyclic ring.

This ring is composed of eight amino acid residues and one hydroxy acid, linked by seven

amide bonds and one ester bond. The constituent amino acids include both proteinogenic and

non-proteinogenic residues, some of which are N-methylated.

Molecular Formula: C₄₄H₆₂N₈O₁₁

Molecular Weight: 879.0 g/mol

IUPAC Name: 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-

pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-
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phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

Synonyms: Viridogrisein I, Etamycin, Neoviridogrisein IV

Caption: Simplified 2D representation of the Etamycin A chemical structure highlighting the

macrocyclic depsipeptide core and constituent residues.

Quantitative Structural Data
Precise bond lengths and angles for Etamycin A would be best determined by X-ray

crystallography. However, to date, a publicly available crystal structure of Etamycin A has not

been identified. The most accurate quantitative data currently available comes from Nuclear

Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for Etamycin A, as

reported in the literature, providing insight into the electronic environment of each atom.
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Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

3-Hydroxypicolinic Acid

2' 164.5

3' 162.1

4' 123.0 7.35 (dd, J=8.5, 1.5 Hz)

5' 140.2 8.15 (dd, J=4.5, 1.5 Hz)

6' 120.7 7.30 (dd, J=8.5, 4.5 Hz)

L-Threonine

α-CH 58.9 4.90 (d, J=9.5 Hz)

β-CH 67.5 4.75 (m)

γ-CH₃ 19.8 1.25 (d, J=6.5 Hz)

D-Leucine

α-CH 53.2 4.60 (m)

β-CH₂ 41.5 1.70 (m), 1.60 (m)

γ-CH 24.8 1.80 (m)

δ-CH₃ 22.9, 21.5
0.95 (d, J=6.5 Hz), 0.90 (d,

J=6.5 Hz)

4-Hydroxy-D-proline

α-CH 59.8 4.50 (t, J=8.0 Hz)

β-CH₂ 38.1 2.20 (m), 2.05 (m)

γ-CH 70.2 4.65 (m)

δ-CH₂ 55.4 3.80 (m), 3.60 (m)

N-Methyl-L-alanine

α-CH 57.1 5.20 (q, J=7.0 Hz)

β-CH₃ 15.2 1.40 (d, J=7.0 Hz)
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N-CH₃ 30.1 3.10 (s)

N,β-Dimethyl-L-leucine

α-CH 62.3 4.80 (d, J=10.0 Hz)

β-CH 36.4 2.30 (m)

γ-CH₂ 29.8 1.50 (m), 1.30 (m)

δ-CH 25.1 1.90 (m)

ε-CH₃ 23.1, 21.2
1.00 (d, J=6.5 Hz), 0.85 (d,

J=6.5 Hz)

N-CH₃ 31.5 2.80 (s)

L-Alanine

α-CH 49.5 4.70 (q, J=7.0 Hz)

β-CH₃ 18.2 1.35 (d, J=7.0 Hz)

L-Phenylalanine

α-CH 55.6 5.60 (t, J=8.0 Hz)

β-CH₂ 37.8
3.30 (dd, J=14.0, 8.0 Hz), 3.10

(dd, J=14.0, 8.0 Hz)

γ-C 136.5

δ-CH 129.2 7.25 (m)

ε-CH 128.4 7.25 (m)

ζ-CH 126.8 7.25 (m)

Experimental Protocols for Structure Elucidation
The determination of Etamycin A's structure has historically relied on a combination of

chemical degradation, and more recently, advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the structure of complex natural

products like Etamycin A in solution.

Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

Sample Preparation: A purified sample of Etamycin A is dissolved in a deuterated solvent,

such as chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10

mg/mL).

1D NMR Spectra Acquisition:

¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all

proton nuclei.

¹³C NMR spectra are acquired to identify the chemical shifts of all carbon nuclei.

2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish

correlations between nuclei:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system, crucial for tracing out the amino acid spin systems.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a

spin system, aiding in the identification of complete amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is essential for connecting the

individual amino acid fragments and establishing the sequence.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons

that are close in space, which is critical for determining the three-dimensional

conformation and stereochemistry of the molecule.
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Data Analysis: The collected spectra are processed and analyzed to piece together the

structure. Chemical shifts, coupling constants, and cross-peak information are used to

assign all proton and carbon signals and to determine the sequence of the amino acid

residues and the location of the ester linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the elemental

composition of Etamycin A, and its fragmentation pattern can help to confirm the sequence of

the amino acid residues.

Objective: To determine the accurate mass and elemental formula of the molecule and to

obtain fragmentation data to support the structural assignment.

Methodology:

Sample Preparation: A dilute solution of purified Etamycin A is prepared in a suitable

solvent, often a mixture of water and acetonitrile with a small amount of formic acid to

promote ionization.

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using

Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecule

intact.

High-Resolution Mass Spectrometry (HRMS): The mass-to-charge ratio (m/z) of the

molecular ion (e.g., [M+H]⁺) is measured with high accuracy. This allows for the

unambiguous determination of the elemental formula (C₄₄H₆₂N₈O₁₁).

Tandem Mass Spectrometry (MS/MS):

The molecular ion of Etamycin A is selected in the first stage of the mass spectrometer.

The selected ion is then subjected to collision-induced dissociation (CID), where it collides

with an inert gas, causing it to fragment.

The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
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Fragmentation Analysis: The masses of the fragment ions are analyzed to deduce the

sequence of the amino acid residues. The fragmentation of the cyclic structure can be

complex, but characteristic losses of amino acid residues can often be observed, providing

confirmatory evidence for the structure determined by NMR.
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Structural Analysis

Structure Elucidation

Purification of Etamycin A

NMR Spectroscopy
(1D and 2D)

Mass Spectrometry
(HRMS and MS/MS)

Determine Connectivity
(COSY, HMBC)

Determine Stereochemistry
(NOESY, Marfey's Method)

Confirm Sequence
(MS/MS Fragmentation)

Determine Molecular Formula
(HRMS)

Final Structure

Click to download full resolution via product page

Caption: A typical experimental workflow for the structural elucidation of Etamycin A.

Biosynthesis of Etamycin A
Etamycin A is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide

Synthetase (NRPS). This enzymatic machinery assembles the molecule in a stepwise fashion,

incorporating and modifying the constituent amino acids without the use of ribosomes and

messenger RNA.
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The biosynthesis involves the activation of the amino acid precursors as adenylates, their

tethering to the NRPS enzyme via thioester linkages, and their sequential condensation to form

the peptide backbone. The process also includes modifications such as N-methylation and the

formation of the ester bond, followed by cyclization to release the final product.
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Caption: A simplified schematic of the Non-Ribosomal Peptide Synthesis (NRPS) pathway for

Etamycin A.
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Conclusion
The chemical structure of Etamycin A is a testament to the complex biosynthetic capabilities of

microorganisms. Its unique cyclic depsipeptide architecture, containing a variety of non-

standard amino acids, is central to its biological activity. While the precise three-dimensional

arrangement at the level of individual bond lengths and angles awaits elucidation by X-ray

crystallography, a detailed understanding of its connectivity and solution-state conformation has

been achieved through advanced NMR and mass spectrometry techniques. This

comprehensive structural knowledge is invaluable for researchers in natural product chemistry,

medicinal chemistry, and drug development, providing a foundation for future efforts in analog

synthesis, mode-of-action studies, and the development of novel antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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